molecular formula C9H8Br2O2S B12591377 [1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene CAS No. 648428-36-8

[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene

Cat. No.: B12591377
CAS No.: 648428-36-8
M. Wt: 340.03 g/mol
InChI Key: BFKBFLXMXOOYAZ-UHFFFAOYSA-N
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Description

[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a bromo group and a bromomethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethanesulfonyl)ethenylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The bromomethanesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted benzene derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Researchers explore its potential as an antimicrobial or anticancer agent by modifying its structure to enhance its biological properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins. Its unique functional groups allow for the creation of materials with specific properties, such as increased thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism by which [1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Another brominated compound with different functional groups.

    2-Bromoethyl methyl ether: Similar in structure but with an ether group instead of a sulfonyl group.

    Bromomethyl methyl ether: Contains a bromomethyl group but lacks the sulfonyl functionality.

Uniqueness

[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene is unique due to the presence of both a bromo group and a bromomethanesulfonyl group

Properties

CAS No.

648428-36-8

Molecular Formula

C9H8Br2O2S

Molecular Weight

340.03 g/mol

IUPAC Name

[1-bromo-2-(bromomethylsulfonyl)ethenyl]benzene

InChI

InChI=1S/C9H8Br2O2S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

BFKBFLXMXOOYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CS(=O)(=O)CBr)Br

Origin of Product

United States

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